molecular formula C14H16N2O2 B1607669 Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate CAS No. 63277-54-3

Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B1607669
CAS No.: 63277-54-3
M. Wt: 244.29 g/mol
InChI Key: AKPNWVKYAAVIIB-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its fused ring structure, which includes both pyridine and indole moieties. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of ethyl 2-aminobenzoate with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired pyridoindole structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridoindole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPNWVKYAAVIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365109
Record name Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63277-54-3
Record name Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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